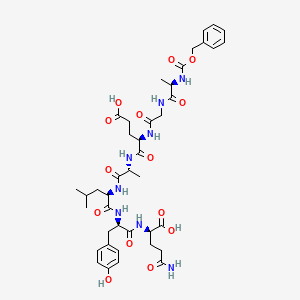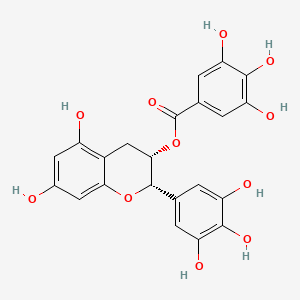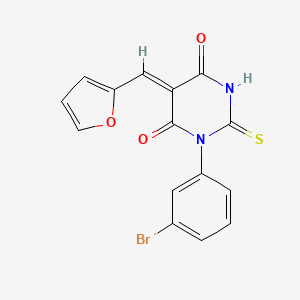
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH is a synthetic peptide composed of several D-amino acids. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group at the N-terminus. Peptides like this one are often used in various scientific research applications due to their stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with a Cbz group, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or HATU.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the side chains of amino acids like tyrosine and glutamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH depends on its specific application. In biological systems, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making the peptide more effective in its intended role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Characterized by the presence of D-amino acids and a Cbz protecting group.
Cbz-L-Ala-Gly-L-Glu-L-Ala-L-Leu-L-Tyr-L-Gln-OH: Similar structure but composed of L-amino acids.
Ac-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Similar peptide with an acetyl (Ac) protecting group instead of Cbz.
Uniqueness
This compound is unique due to its specific sequence of D-amino acids and the presence of the Cbz protecting group. This combination provides enhanced stability and resistance to enzymatic degradation, making it particularly useful in various research and industrial applications.
Eigenschaften
Molekularformel |
C41H56N8O14 |
|---|---|
Molekulargewicht |
884.9 g/mol |
IUPAC-Name |
(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-4-carboxy-2-[[2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H56N8O14/c1-22(2)18-30(38(58)49-31(19-25-10-12-27(50)13-11-25)39(59)47-29(40(60)61)14-16-32(42)51)48-36(56)24(4)44-37(57)28(15-17-34(53)54)46-33(52)20-43-35(55)23(3)45-41(62)63-21-26-8-6-5-7-9-26/h5-13,22-24,28-31,50H,14-21H2,1-4H3,(H2,42,51)(H,43,55)(H,44,57)(H,45,62)(H,46,52)(H,47,59)(H,48,56)(H,49,58)(H,53,54)(H,60,61)/t23-,24-,28-,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
BJRDXYJUVDWFLZ-HJDJIZHKSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)
![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

